molecular formula C28H28FNO5 B4052706 diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No.: B4052706
M. Wt: 477.5 g/mol
InChI Key: NDZHXORLOUSARU-UHFFFAOYSA-N
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Description

Diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a useful research compound. Its molecular formula is C28H28FNO5 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.19515116 g/mol and the complexity rating of the compound is 895. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluoroquinolone Antibiotics and Neuromuscular Transmission

Fluoroquinolones, a class of antibiotics that include fluorinated 4-quinolones, are known for their broad antibacterial activity. Research by Sieb, J. (1998) on the effects of fluoroquinolones like norfloxacin, ofloxacin, and pefloxacin on miniature endplate potentials (MEPPs) and currents in neuromuscular transmission illustrates their impact beyond mere antibacterial action, highlighting the cautious use of these compounds in disorders affecting neuromuscular transmission Sieb, J. (1998).

Metabolism and Excretion Studies

The compound "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)" is an example of a novel orexin 1 and 2 receptor antagonist, showcasing the importance of detailed pharmacokinetic studies. Research conducted by Renzulli, C., Nash, M., Wright, M., Thomas, Steven, Zamuner, S., Pellegatti, M., Bettica, P., & Boyle, G. (2011) on the disposition and metabolism of [14C]SB-649868 in humans after a single oral dose highlights the extensive metabolism and elimination pathways of such compounds, providing insights into their safety and efficacy profiles Renzulli et al. (2011).

Environmental Contaminants and Health

The presence and biotransformation of synthetic phenolic antioxidants in the human body, as studied by Du, B., Zhang, Y., Lam, J., Pan, S., Huang, Y., Chen, B., Lan, S., Li, J., Luo, D., & Zeng, L. (2019), reveal the ongoing exposure of humans to potentially harmful environmental chemicals and their metabolites. Such studies are crucial for understanding the broader implications of chemical exposure on human health and the environment Du et al. (2019).

Properties

IUPAC Name

diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FNO5/c1-4-34-27(32)22-16(3)30-21-15-20(17-9-7-6-8-10-17)24(28(33)35-5-2)26(31)25(21)23(22)18-11-13-19(29)14-12-18/h6-14,20,23-24,30H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZHXORLOUSARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Reactant of Route 3
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diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Reactant of Route 4
diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Reactant of Route 5
diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Reactant of Route 6
Reactant of Route 6
diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.